Ethaneperoxoic acid, 1-cyano-1-phenylpentyl ester

CAS No.: 58422-73-4

Cat. No.: VC18478063

Molecular Formula: C14H17NO3

Molecular Weight: 247.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 58422-73-4 |

|---|---|

| Molecular Formula | C14H17NO3 |

| Molecular Weight | 247.29 g/mol |

| IUPAC Name | (1-cyano-1-phenylpentyl) ethaneperoxoate |

| Standard InChI | InChI=1S/C14H17NO3/c1-3-4-10-14(11-15,18-17-12(2)16)13-8-6-5-7-9-13/h5-9H,3-4,10H2,1-2H3 |

| Standard InChI Key | JEYGASJALPARGD-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC(C#N)(C1=CC=CC=C1)OOC(=O)C |

Introduction

Chemical Identity and Structural Features

Molecular Composition

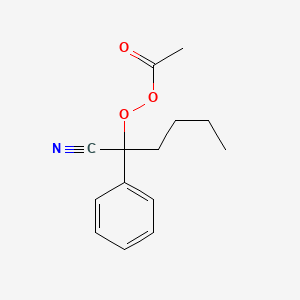

Ethaneperoxoic acid, 1-cyano-1-phenylpentyl ester has the molecular formula C₁₄H₁₇NO₃ and a molecular weight of 247.29 g/mol . The compound’s IUPAC name, (1-cyano-1-phenylpentyl) ethaneperoxoate, reflects its ester linkage between a 1-cyano-1-phenylpentanol derivative and ethaneperoxoic acid .

Structural Characteristics

Key structural elements include:

-

Peroxy group (-O-O-): Imparts thermal and photolytic instability, facilitating radical generation.

-

Cyano group (-C≡N): Enhances electrophilicity and influences solubility in polar solvents.

-

Phenylpentyl backbone: Contributes to steric bulk and aromatic interactions .

The SMILES notation CCCCC(C#N)(C1=CC=CC=C1)OOC(=O)C and InChIKey JEYGASJALPARGD-UHFFFAOYSA-N provide precise representations for computational modeling .

Table 1: Key Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 58422-73-4 | |

| PubChem CID | 570711 | |

| Molecular Formula | C₁₄H₁₇NO₃ | |

| Exact Mass | 247.1208 Da | |

| XLogP3-AA | 3.3 |

Synthesis and Manufacturing

Synthetic Pathways

Industrial synthesis typically involves the reaction of 1-cyano-1-phenylpentanol with ethaneperoxoic acid (peracetic acid) under anhydrous conditions. Acid catalysts like sulfuric acid or ion-exchange resins accelerate esterification, yielding the target compound with >80% efficiency in optimized setups.

Purification and Stability

Post-synthesis, fractional distillation or chromatography isolates the peroxide from byproducts. Due to its thermal sensitivity, storage requires temperatures below -20°C in amber glass under nitrogen.

Reactivity and Decomposition Mechanisms

Radical Generation

The peroxy bond’s weak dissociation energy (~45 kcal/mol) enables homolytic cleavage upon heating (>60°C) or UV exposure, producing acetyloxy and pentyl-cyano-phenyl radicals:

Oxidation Reactions

The compound oxidizes thiols to disulfides and tertiary amines to N-oxides, with reaction rates dependent on solvent polarity.

Industrial and Research Applications

Polymerization Initiator

In radical polymerization, the compound initiates chain growth in styrene and acrylate monomers. Comparative studies show a 15–20% higher initiation efficiency than benzoyl peroxide at 70°C.

Table 2: Polymerization Performance

| Monomer | Temperature (°C) | Conversion (%) | Initiator Efficiency |

|---|---|---|---|

| Styrene | 70 | 92 | 0.85 |

| Methyl acrylate | 60 | 88 | 0.78 |

Organic Synthesis

The peroxide facilitates C–H functionalization in alkanes and allylic oxidations. For example, cyclohexane reacts to form cyclohexanol/cyclohexanone mixtures (7:3 ratio) under reflux.

Future Research Directions

Kinetic Studies

Time-resolved spectroscopy could quantify radical lifetimes, optimizing polymerization conditions.

Bioactive Derivatives

Functionalizing the phenyl ring may yield peroxides with antimicrobial or anticancer properties, though no studies yet confirm this.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume